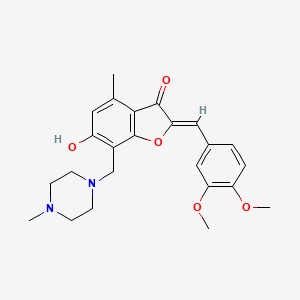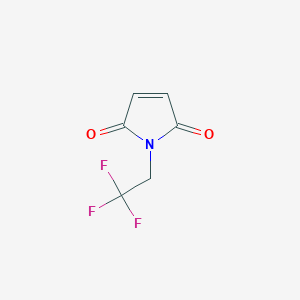
1-(2,2,2-trifluoroéthyl)-2,5-dihydro-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2,2-trifluoroethyl)-2,5-dihydro-1H-pyrrole-2,5-dione is an organic compound characterized by the presence of a trifluoroethyl group attached to a pyrrole ring
Applications De Recherche Scientifique
1-(2,2,2-trifluoroethyl)-2,5-dihydro-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
Target of Action
The primary target of 1-(2,2,2-trifluoroethyl)-2,5-dihydro-1H-pyrrole-2,5-dione is the calcitonin gene-related peptide (CGRP) receptor . CGRP is a vasodilatory neuropeptide involved in nociceptive transmission and modulation, and its receptors are widely expressed in central and peripheral regions of the nervous system .
Mode of Action
1-(2,2,2-trifluoroethyl)-2,5-dihydro-1H-pyrrole-2,5-dione acts as an antagonist at the CGRP receptor . By binding to these receptors, it prevents the action of CGRP, thereby inhibiting the vasodilatory effects of CGRP and reducing the transmission of pain signals .
Biochemical Pathways
The compound’s action on the CGRP receptor affects the pain signaling pathway . By blocking the CGRP receptor, it inhibits the transmission of pain signals, which can help to alleviate symptoms of conditions like migraines .
Pharmacokinetics
It is known that the compound is orally administered and has a recommended dosage of 50 mg or 100 mg taken as needed . A second dose may be administered at least 2 hours after the initial dose if needed .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of vasodilation and the reduction of pain signal transmission . This can result in the alleviation of symptoms in conditions like migraines .
Action Environment
It is recommended that the compound be stored in a cool and dark place, under -20°c , suggesting that temperature and light exposure could potentially affect its stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2,2-trifluoroethyl)-2,5-dihydro-1H-pyrrole-2,5-dione typically involves the reaction of a pyrrole derivative with a trifluoroethylating agent. One common method includes the use of 2,2,2-trifluoroethyl iodide in the presence of a base to facilitate the substitution reaction . The reaction is usually carried out under mild conditions, often at room temperature, to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher throughput and consistency in product quality .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,2,2-trifluoroethyl)-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halides or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoroethanol: A related compound with similar trifluoroethyl group but different functional properties.
1-(2,2,2-trifluoroethyl)piperidin-3-aminium: Another compound with a trifluoroethyl group, used in different applications.
Uniqueness
1-(2,2,2-trifluoroethyl)-2,5-dihydro-1H-pyrrole-2,5-dione is unique due to its specific structure, which allows for versatile chemical reactions and applications. Its ability to form stable complexes with biological molecules makes it particularly valuable in medicinal chemistry and drug development .
Propriétés
IUPAC Name |
1-(2,2,2-trifluoroethyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO2/c7-6(8,9)3-10-4(11)1-2-5(10)12/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRBOJITNPGNMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2502845.png)
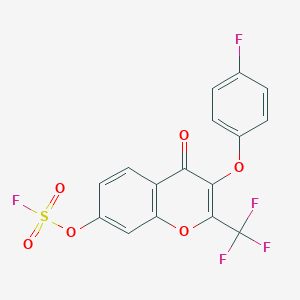
![1-(4-ethoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2502847.png)
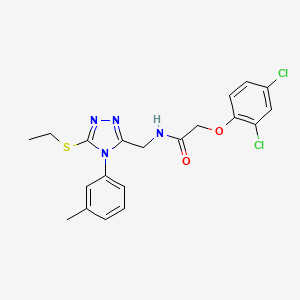

![Ethyl 4-(2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)piperidine-1-carboxylate](/img/structure/B2502850.png)
![2-(oxolan-3-yloxy)-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B2502852.png)
![5-({[5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/new.no-structure.jpg)
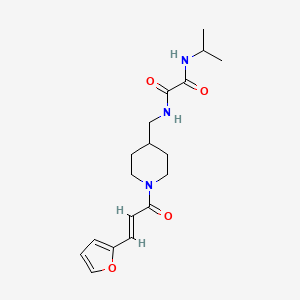
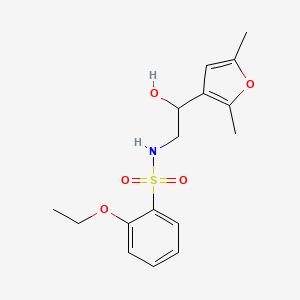

![ethyl 6-ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate](/img/structure/B2502863.png)
![N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}-3-methylthiophene-2-carboxamide](/img/structure/B2502864.png)
